molecular formula C25H25N3O4 B2454147 ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate CAS No. 865654-94-0

ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate

Cat. No. B2454147
CAS RN: 865654-94-0
M. Wt: 431.492
InChI Key: UFJRKTUGBSTGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

The reaction of ethyl 4H-pyran-4-one-2-carboxylate with 1,2-diaminobenzene leads to the synthesis of derivatives within the quinoxaline ring system, highlighting the versatility of pyranone derivatives in synthesizing complex heterocyclic structures (D. G. Markees, 1990). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic activities against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (L. Deady et al., 2003). Additionally, new 4H-pyrano[2,3-b]quinoline derivatives have been synthesized and evaluated for their ability to block acetylcholinesterase, mitigate calcium signals, and offer neuroprotection against calcium overload and free radicals (J. Marco-Contelles et al., 2006).

Biological Evaluation and Activities

The synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides has shown significant antibacterial and antifungal activities, suggesting the relevance of these derivatives in developing new antimicrobial agents (I. O. Zhuravel et al., 2005). Furthermore, the synthesis of ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates via the condensation of ethyl azidoacetate with 4-formylquinolines showcases the synthetic potential of these compounds in creating complex heterocyclic systems (P. Molina et al., 1993).

properties

IUPAC Name

ethyl 2-[(4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-2-31-25(30)17-8-3-4-10-20(17)27-24(29)19-14-16-13-15-7-5-11-28-12-6-9-18(21(15)28)22(16)32-23(19)26/h3-4,8,10,13-14,26H,2,5-7,9,11-12H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJRKTUGBSTGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate

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